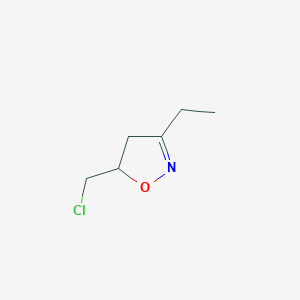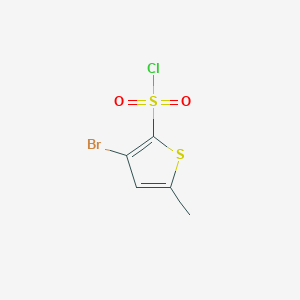
Chlorhydrate de diméthylamino-phénylacétonitrile
Vue d'ensemble
Description
Dimethylamino-phenyl-acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of acetonitrile, with an amino and a dimethylamino group attached to the phenyl ring.
Molecular Structure Analysis
The molecular structure of Dimethylamino-phenyl-acetonitrile hydrochloride consists of a phenyl ring with a dimethylamino group and an acetonitrile group attached . The molecular weight is 196.677 Da .
Physical and Chemical Properties Analysis
Dimethylamino-phenyl-acetonitrile hydrochloride is a liquid at room temperature . It has a boiling point of 137-138 °C and a density of 0.863 g/mL at 25 °C . The refractive index is 1.410 .
Applications De Recherche Scientifique
Développement de matériaux sensibles aux stimuli
Le composé est utilisé dans le développement de polymères sensibles aux stimuli . Ce sont des vésicules qui peuvent répondre aux changements de pH, de température et d'autres facteurs environnementaux, ce qui les rend appropriées pour les systèmes d'administration de médicaments et les nanoréacteurs.
Applications biomédicales
Le potentiel du composé à former des polymères en fait un candidat pour des applications biomédicales, telles que les organites artificiels, où il peut imiter les membranes et structures biologiques .
Nanotechnologie
En nanotechnologie, la capacité du composé à former des nanostructures comme les polymères peut être exploitée pour créer des dispositifs et des capteurs à l'échelle nanométrique, qui peuvent être utilisés dans une large gamme d'applications technologiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing biochemical processes .
Mode of Action
It’s known that the compound can act as a catalyst in certain chemical reactions . The compound may interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways due to its potential interactions with different targets in the body .
Result of Action
Given its potential interactions with various targets, it’s plausible that the compound could induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how Dimethylamino-phenyl-acetonitrile hydrochloride interacts with its targets and its overall stability . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylamino-phenyl-acetonitrile hydrochloride involves the reaction of 2-dimethylamino-benzyl chloride with sodium cyanide followed by acidification with hydrochloric acid.", "Starting Materials": [ "2-dimethylamino-benzyl chloride", "Sodium cyanide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-dimethylamino-benzyl chloride in a solvent such as dichloromethane.", "Step 2: Add sodium cyanide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 1-2.", "Step 4: Extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the product by recrystallization from a suitable solvent such as ethanol to obtain Dimethylamino-phenyl-acetonitrile hydrochloride." ] } | |
Numéro CAS |
5537-53-1 |
Formule moléculaire |
C16H15ClN4O3 |
Poids moléculaire |
346.77 g/mol |
Nom IUPAC |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-13(17)15(8-12)21(23)24/h2-9,18H,10H2,1H3,(H,20,22)/b19-9+ |
Clé InChI |
GGPUVYVGOAXYQN-DJKKODMXSA-N |
SMILES isomérique |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
CN(C)C(C#N)C1=CC=CC=C1.Cl |
SMILES canonique |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[5-Fluoro-2-(oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1443169.png)







![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL](/img/structure/B1443180.png)
![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
